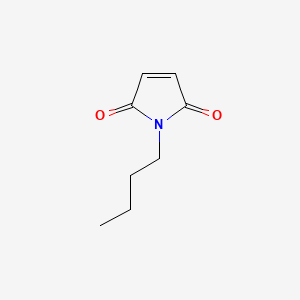

N-Butylmaleimide

Vue d'ensemble

Description

N-Butylmaleimide is an organic compound with the chemical formula C8H11NO2. It is a derivative of maleimide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in polymer chemistry and as a reagent in organic synthesis. It appears as colorless or yellowish crystals and is soluble in organic solvents such as ethanol, dimethylformamide, and acetonitrile, but slightly soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Butylmaleimide can be synthesized through the reaction of maleic anhydride with butylamine. The reaction typically involves heating maleic anhydride with butylamine in an organic solvent such as toluene. The resulting product is then cyclized to form this compound. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: N-Butylmaleimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-Butylmaleic acid derivatives.

Reduction: Reduction reactions can convert this compound to N-Butylsuccinimide.

Substitution: this compound can participate in nucleophilic substitution reactions, where the maleimide ring is opened and substituted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild conditions.

Major Products Formed:

Oxidation: N-Butylmaleic acid derivatives.

Reduction: N-Butylsuccinimide.

Substitution: Various substituted maleimide derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Polymer Science

N-Butylmaleimide in Polymer Synthesis

This compound is primarily utilized in the synthesis of polymers, particularly as a monomer in copolymerization processes. It can undergo radical polymerization to form poly(this compound), which exhibits desirable properties such as thermal stability and mechanical strength.

- Polymerization Techniques : Free radical polymerization techniques have been extensively studied for the synthesis of poly(this compound) composites. Research indicates that incorporating clay into the polymer matrix enhances its mechanical properties and thermal stability .

| Property | Poly(this compound) | Polymer Composite |

|---|---|---|

| Thermal Stability | High | Enhanced |

| Mechanical Strength | Moderate | Improved |

| Processing Temperature | Moderate | Lowered |

Case Study: Nanocomposites

A study demonstrated the synthesis of poly(this compound)–clay nanocomposites, revealing that the addition of clay significantly improved the thermal and mechanical properties of the resulting materials. The research highlighted the potential for these composites in high-performance applications such as aerospace and automotive industries .

Biochemical Applications

Reactivity with Biological Molecules

This compound is often employed in biochemical research as a reagent to modify proteins. Its ability to react with thiol groups makes it valuable for studying protein structure and function.

- Protein Modification : this compound can alkylate cysteine residues in proteins, which is critical for understanding protein interactions and enzyme mechanisms. This reactivity is leveraged in various assays to probe protein functionality.

| Application | Description |

|---|---|

| Protein Labeling | Alkylation of cysteine residues for detection |

| Enzyme Activity Studies | Inhibition or modification of enzyme function |

Case Study: Enzyme Inhibition

In a study focused on vascular endothelial cells, this compound was used to investigate its effects on metalloproteinases involved in converting endothelin-1. The results demonstrated that this compound could enhance enzymatic activity by preventing degradation processes, thereby providing insights into its potential therapeutic applications .

Material Science

Use in Coatings and Adhesives

This compound's versatility extends to its use in coatings and adhesives, where it contributes to the durability and chemical resistance of formulations.

- Coating Formulations : The incorporation of this compound into coating systems enhances adhesion properties and resistance to environmental degradation.

| Property | Standard Coating | Coating with this compound |

|---|---|---|

| Adhesion Strength | Moderate | High |

| Chemical Resistance | Low | Enhanced |

Case Study: Durable Coatings

Research has shown that coatings formulated with this compound exhibit superior performance under harsh environmental conditions compared to traditional coatings. These findings suggest significant potential for industrial applications where durability is paramount .

Mécanisme D'action

The mechanism of action of N-Butylmaleimide involves its ability to act as an electrophile, reacting with nucleophiles such as thiols and amines. This reactivity is due to the presence of the electron-deficient double bond in the maleimide ring. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function and activity. This property is particularly useful in the study of enzyme mechanisms and protein interactions .

Comparaison Avec Des Composés Similaires

N-Ethylmaleimide: Similar in structure but with an ethyl group instead of a butyl group. It is widely used in biochemical studies for modifying cysteine residues in proteins.

N-Cyclohexylmaleimide: Contains a cyclohexyl group, used in the synthesis of polymers with enhanced thermal stability.

N-tert-Butylmaleimide: Contains a tert-butyl group, known for its use in polymer chemistry and as a stabilizer in various chemical reactions .

Uniqueness of N-Butylmaleimide: this compound is unique due to its balance of reactivity and stability. The butyl group provides a moderate level of steric hindrance, making it less reactive than smaller alkyl-substituted maleimides but more reactive than bulkier ones. This makes it suitable for a wide range of applications in both research and industry.

Activité Biologique

N-Butylmaleimide (NBM) is a synthetic compound that belongs to the class of maleimides, which are known for their ability to react with thiol groups in proteins. This property allows NBM to serve as a valuable tool in biological research, particularly in the study of protein interactions, enzyme activities, and cellular processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and potential therapeutic applications.

This compound is characterized by its ability to form covalent bonds with thiol groups through a Michael addition reaction. This reactivity allows it to modify cysteine residues in proteins, leading to alterations in protein function. The mechanism involves the formation of a stable thioether bond, which can affect the activity of enzymes and other proteins involved in cellular signaling pathways.

Biological Effects

1. Inhibition of Protein Function:

- NBM has been shown to inhibit various enzymes by modifying their active sites. For example, studies have demonstrated that NBM can inhibit the activity of certain kinases and phosphatases, leading to downstream effects on cellular signaling pathways.

2. Modulation of Membrane Dynamics:

- This compound plays a role in membrane trafficking and fusion processes. It has been implicated in the modulation of SNARE (Soluble NSF Attachment Protein Receptor) complexes, which are essential for vesicle fusion during exocytosis and endocytosis.

3. Impact on Cellular Signaling:

- The compound has been observed to influence signaling pathways related to cell growth and survival. For instance, its effects on cysteine residues can lead to changes in redox status within cells, impacting signal transduction mechanisms.

Table 1: Summary of Biological Activities of this compound

Case Study 1: Inhibition of Kinase Activity

A study investigated the effects of this compound on a specific kinase involved in cell proliferation. The results indicated that treatment with NBM led to a significant decrease in kinase activity, correlating with reduced cell growth in vitro. This suggests that NBM could be utilized as a potential therapeutic agent targeting hyperproliferative diseases.

Case Study 2: Effects on Membrane Dynamics

Another investigation focused on the role of NBM in modulating SNARE-mediated vesicle fusion. The study demonstrated that NBM treatment resulted in impaired vesicle docking and fusion processes, highlighting its potential as a tool for studying membrane dynamics in various cellular contexts.

Therapeutic Applications

Given its ability to modify protein function and influence cellular processes, this compound has potential therapeutic applications:

- Cancer Therapy: By inhibiting specific kinases involved in cancer cell proliferation, NBM could serve as a lead compound for developing anticancer drugs.

- Neuroprotection: Research indicates that modulation of signaling pathways affected by NBM may offer neuroprotective benefits in conditions such as ischemia or neurodegenerative diseases.

Propriétés

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.